molecular formula C17H22O B12688413 2-Naphthol, 6-hexyl-1-methyl- CAS No. 17324-15-1

2-Naphthol, 6-hexyl-1-methyl-

Cat. No.: B12688413
CAS No.: 17324-15-1
M. Wt: 242.36 g/mol
InChI Key: UWARPDDHXBUZGB-UHFFFAOYSA-N
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Description

2-Naphthol, 6-hexyl-1-methyl- is a derivative of 2-naphthol, a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH . This compound is characterized by the presence of a hexyl group at the 6th position and a methyl group at the 1st position on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol, 6-hexyl-1-methyl- can be achieved through various organic transformations. One common method involves the alkylation of 2-naphthol with hexyl and methyl groups under specific conditions. The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .

Industrial Production Methods: Industrial production of 2-naphthol typically involves a two-step process that begins with the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide . This method can be adapted for the production of 2-Naphthol, 6-hexyl-1-methyl- by introducing the appropriate alkylating agents.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthol, 6-hexyl-1-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthols, quinones, and hydroxy derivatives .

Mechanism of Action

The mechanism of action of 2-Naphthol, 6-hexyl-1-methyl- involves its interaction with specific molecular targets and pathways. The electron-rich aromatic framework allows it to participate in various biochemical reactions, leading to the formation of bioactive compounds. These interactions can modulate cellular processes, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Naphthol, 6-hexyl-1-methyl- is unique due to the presence of both hexyl and methyl groups, which enhance its reactivity and potential for diverse chemical transformations. This structural modification allows for the synthesis of novel compounds with enhanced biological and industrial applications .

Properties

CAS No.

17324-15-1

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

6-hexyl-1-methylnaphthalen-2-ol

InChI

InChI=1S/C17H22O/c1-3-4-5-6-7-14-8-10-16-13(2)17(18)11-9-15(16)12-14/h8-12,18H,3-7H2,1-2H3

InChI Key

UWARPDDHXBUZGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C

Origin of Product

United States

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